molecular formula C20H21FN6O B2465928 2-FLUORO-N-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]BENZAMIDE CAS No. 1428358-32-0

2-FLUORO-N-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]BENZAMIDE

Cat. No.: B2465928
CAS No.: 1428358-32-0
M. Wt: 380.427
InChI Key: JRLCNUCMHIVXSQ-UHFFFAOYSA-N
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Description

2-Fluoro-N-[2-({2-Methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]benzamide is a complex organic compound that belongs to the class of fluorinated benzamides. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

The primary target of 2-fluoro-N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzamide is the Mitogen-activated protein kinase 8 (MAPK8) . MAPK8 is a crucial component of the MAPK signaling pathway, which plays a significant role in various cellular processes such as proliferation, differentiation, and apoptosis.

Biochemical Pathways

The compound affects the MAPK signaling pathway , which is a key biochemical pathway in cells. This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to changes in gene expression. The downstream effects of modulating this pathway can include changes in cell growth, differentiation, and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-[2-({2-Methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]benzamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and purification techniques to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[2-({2-Methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophilic reagents (e.g., sodium azide), electrophilic reagents (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-Fluoro-N-[2-({2-Methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N-[2-({2-Methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]benzamide
  • 2-Fluoro-N-[2-({2-Methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]benzoate
  • 2-Fluoro-N-[2-({2-Methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]benzylamine

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the fluorine atom and the pyrimidine-pyridine moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-fluoro-N-[2-[[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O/c1-13-7-8-22-17(11-13)27-19-12-18(25-14(2)26-19)23-9-10-24-20(28)15-5-3-4-6-16(15)21/h3-8,11-12H,9-10H2,1-2H3,(H,24,28)(H2,22,23,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLCNUCMHIVXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NC(=NC(=C2)NCCNC(=O)C3=CC=CC=C3F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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